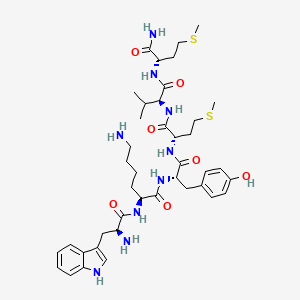![molecular formula C9H20N2O3 B574505 Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 167216-18-4](/img/new.no-structure.jpg)
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes an aminooxy group and a tert-butyl ester. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 3-(aminooxy)-1-methylpropylamine with tert-butyl chloroformate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis to introduce aminooxy groups into molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, (3-amino-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[3-amino-3-oxo-1-(trifluoromethyl)propyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) is unique due to its aminooxy group, which imparts distinct reactivity compared to other carbamic acid derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of enzyme inhibition .
Eigenschaften
CAS-Nummer |
167216-18-4 |
|---|---|
Molekularformel |
C9H20N2O3 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
tert-butyl N-(4-aminooxybutan-2-yl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-7(5-6-13-10)11-8(12)14-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
LQGKMFUJQWMZNC-UHFFFAOYSA-N |
SMILES |
CC(CCON)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CCON)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, [3-(aminooxy)-1-methylpropyl]-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-g]isoquinoline](/img/structure/B574423.png)
![4-Pyrimidinecarboxamide,2-azido-n-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-n-(4-methoxyphenyl)-6-phenyl-](/img/structure/B574425.png)







![4-Pyrimidinecarboxamide,n-cyclohexyl-n-[1-[(cyclohexylamino)carbonyl]-2-methylpropyl]-6-phenyl-2-(1-pyrrolidinyl)-](/img/structure/B574439.png)


